molecular formula C14H13BrClNO4S B3592148 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE

4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE

Cat. No.: B3592148
M. Wt: 406.7 g/mol
InChI Key: VHGMKYFXERHZRR-UHFFFAOYSA-N
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Description

4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Core: The benzoxathiol core can be synthesized through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under acidic conditions.

    Introduction of Bromine and Chlorine: Bromination and chlorination reactions are carried out using bromine and chlorine reagents, respectively, under controlled conditions to introduce the halogen atoms at specific positions on the benzoxathiol ring.

    Carbamate Formation: The final step involves the reaction of the halogenated benzoxathiol with cyclohexyl isocyanate to form the N-cyclohexylcarbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxathiol derivatives.

Scientific Research Applications

4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-METHYLCARBAMATE
  • 4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-ETHYLCARBAMATE

Uniqueness

4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE is unique due to the presence of the cyclohexylcarbamate group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

(4-bromo-6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO4S/c15-10-11(8(16)6-9-12(10)22-14(19)20-9)21-13(18)17-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGMKYFXERHZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=C(C=C3C(=C2Br)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE
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4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE
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4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE
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4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE
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4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE
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4-BROMO-6-CHLORO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N-CYCLOHEXYLCARBAMATE

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